The compound [(pF)Phe4Aib7Arg14Lys15]N/OFQ-NH2, also known as UFP-112, is a synthetic peptide analog of nociceptin/orphanin FQ. It is classified as a potent agonist for the nociceptin/orphanin FQ peptide receptor (NOP), which is part of the opioid receptor family. This compound has been investigated for its potential therapeutic applications, particularly in pain management and neurogenic bladder conditions, due to its long-lasting effects and specific receptor interactions.
UFP-112 was developed through structure-activity relationship studies aimed at enhancing the efficacy and selectivity of nociceptin/orphanin FQ analogs. The compound has been evaluated in various pharmacological contexts, revealing its capacity to modulate pain pathways effectively and engage specific G-protein-coupled receptors associated with nociception and analgesia .
The synthesis of [(pF)Phe4Aib7Arg14Lys15]N/OFQ-NH2 typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to form the desired peptide chain. The process includes:
The structure of UFP-112 can be represented as follows:
This structure indicates a modification at the fourth position with para-fluorophenylalanine, contributing to its unique pharmacological profile.
UFP-112 undergoes specific interactions with NOP receptors, leading to downstream signaling cascades. Key reactions include:
The compound's biased agonism suggests that it preferentially activates certain signaling pathways over others, which may lead to reduced side effects compared to non-biased agonists .
UFP-112 functions primarily by binding to the NOP receptor, leading to:
Studies indicate that UFP-112 exhibits prolonged analgesic effects compared to traditional opioid receptors due to its unique binding dynamics at the NOP receptor .
Relevant data includes solubility profiles and stability assessments under various conditions, which are critical for formulation development .
UFP-112 has several potential applications in scientific research and clinical settings:
Nociceptin/Orphanin FQ is a 17-amino acid endogenous neuropeptide (Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-Leu-Ala-Asn-Gln) that functions as the natural ligand for the nociceptin opioid peptide receptor. This receptor, initially termed opioid receptor-like 1 due to its high sequence homology (~50-60%) with classical mu, delta, and kappa opioid receptors, was discovered through cDNA cloning in 1994 [1] [4]. Despite this structural similarity, the nociceptin opioid peptide receptor displays negligible affinity for traditional opioid ligands (e.g., morphine, dynorphin A), and Nociceptin/Orphanin FQ does not activate classical opioid receptors, establishing it as a distinct neurobiological system [1] [4] [9].
The nociceptin opioid peptide receptor belongs to the class A G protein-coupled receptor family. Upon activation by Nociceptin/Orphanin FQ, it primarily couples to inhibitory Gi/o proteins, initiating several intracellular signaling cascades: inhibition of adenylyl cyclase (reducing cyclic adenosine monophosphate production), activation of inwardly rectifying potassium channels (causing membrane hyperpolarization), and inhibition of voltage-gated calcium channels (reducing neuronal excitability and neurotransmitter release) [1] [2] [4]. Additionally, the nociceptin opioid peptide receptor activates mitogen-activated protein kinase pathways (including extracellular signal-regulated kinases 1 and 2, c-Jun N-terminal kinase, and p38), phospholipase C, and nuclear factor κB, influencing gene transcription, immune function, and neuronal plasticity [2] [4] [10].
Table 1: Key Signaling Pathways Activated by Nociceptin Opioid Peptide Receptor
Effector System | Effect | Functional Consequence |
---|---|---|
Adenylyl Cyclase | Inhibition | Decreased cyclic adenosine monophosphate |
Potassium Channels (GIRK) | Activation | Membrane hyperpolarization |
Voltage-Gated Calcium Channels | Inhibition | Reduced neurotransmitter release |
Extracellular Signal-Regulated Kinases 1 and 2 | Activation | Transcriptional regulation, plasticity |
Nuclear Factor κB | Activation | Immune modulation, inflammation |
The anatomical distribution of the nociceptin opioid peptide receptor and Nociceptin/Orphanin FQ is widespread but distinct. The receptor is highly expressed throughout the central nervous system, including the amygdala, bed nucleus of the stria terminalis, hypothalamus, periaqueductal gray, locus coeruleus, ventral tegmental area, spinal cord dorsal horn, and peripheral tissues (spleen, immune cells) [1] [2] [10]. Nociceptin/Orphanin FQ synthesis is more restricted, occurring primarily in interneurons within stress- and reward-processing regions like the amygdala, hypothalamus, and brainstem nuclei [2] [10]. This distribution underpins its involvement in diverse physiological processes including pain processing, stress response, anxiety, reward, motivation, feeding, and motor control [2] [5] [10].
The Nociceptin/Orphanin FQ - nociceptin opioid peptide receptor system exerts complex, bidirectional modulation of pain that is critically dependent on the site of action and species. In rodents, supraspinal (e.g., rostral ventromedial medulla, periaqueductal gray) administration of Nociceptin/Orphanin FQ often produces pronociceptive or anti-opioid effects, counteracting stress-induced analgesia and mu opioid receptor-mediated analgesia [1] [3] [6]. Conversely, spinal administration consistently produces potent antinociception in rodent models of acute and inflammatory pain, inhibiting excitatory neurotransmitter release (e.g., glutamate, substance P) from primary afferents and reducing dorsal horn neuronal excitability [3] [6]. This spinal inhibition occurs partly via constitutive and Nociceptin/Orphanin FQ-enhanced coupling of the nociceptin opioid peptide receptor to N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release [2] [3]. Strikingly, in non-human primates, nociceptin opioid peptide receptor agonists induce robust analgesia at both spinal and supraspinal levels without the pronociceptive effects seen in rodents, highlighting significant species divergence [3] [6] [7].
Beyond pain, the nociceptin opioid peptide receptor profoundly regulates neurotransmission. Presynaptic nociceptin opioid peptide receptor activation inhibits the release of glutamate, gamma-aminobutyric acid, serotonin, dopamine, noradrenaline, and acetylcholine in various brain regions [2] [5] [8]. This broad inhibitory influence modulates neural circuits underlying behavior. For example:
The therapeutic potential of targeting the nociceptin opioid peptide receptor system is significant, particularly for pain management without the adverse effects (respiratory depression, constipation, addiction liability) associated with classical mu opioid receptor agonists [3] [6] [7]. However, the native peptide Nociceptin/Orphanin FQ has inherent limitations:
Rational structure-activity relationship-guided modification of the Nociceptin/Orphanin FQ sequence offers a strategy to overcome these limitations and develop optimized pharmacological tools and potential therapeutics. Key goals include:
The Nociceptin/Orphanin FQ pharmacophore is characterized by the "message-address" concept. The N-terminal "message" domain (residues 1-8, particularly Phe¹, Gly², Gly³, Phe⁴) is crucial for receptor activation and binding within the transmembrane core. Mutagenesis and crystallography studies reveal that the Phe⁴ side chain interacts with hydrophobic pockets, while the Phe¹ ammonium group forms a critical salt bridge with Asp¹³⁰³.³² in transmembrane helix 3 [1] [9]. The C-terminal "address" domain (residues 9-17, rich in basic residues like Arg, Lys) contributes to affinity and selectivity, likely interacting with extracellular loops of the nociceptin opioid peptide receptor [3] [9]. Modifications within these regions, especially positions 4, 7, 14, and 15, have proven highly effective in generating potent and stable analogues like [(pF)Phe⁴Aib⁷Arg¹⁴Lys¹⁵]Nociceptin/Orphanin FQ-NH₂ (UFP-112) [3] [9].
Table 2: Rationale for Key Modifications in [(pF)Phe⁴Aib⁷Arg¹⁴Lys¹⁵]Nociceptin/Orphanin FQ-NH₂
Position Modified | Native Residue | Modified Residue | Rationale for Modification | Expected/Measured Outcome |
---|---|---|---|---|
4 | Phe | Para-fluoro-Phe (pF-Phe) | Enhance hydrophobic interactions with receptor binding pocket; increase metabolic stability via altered electronic properties. | Increased binding affinity and potency; prolonged duration of action. |
7 | Ala | α-Aminoisobutyric acid (Aib) | Introduce conformational constraint (favors α-helix); shield peptide backbone from proteolytic cleavage. | Dramatically improved enzymatic stability; maintained or increased agonist potency. |
14 | Leu | Arg | Replace hydrophobic residue with basic residue; strengthen electrostatic interactions with negatively charged receptor surface (ECLs). | Significantly increased binding affinity and potency at nociceptin opioid peptide receptor. |
15 | Ala | Lys | Replace hydrophobic residue with basic residue; enhance address domain interaction with receptor extracellular loops. | Markedly increased binding affinity and potency at nociceptin opioid peptide receptor. |
C-terminus | -COOH | -CONH₂ (Amidation) | Mimic native peptide C-terminus; potentially increase stability against carboxypeptidases. | Standard modification for neuropeptide analogues. |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4